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Get Quote

Executive Summary & Application Context
2-(1-Formamidocyclopentyl)acetic acid (Formula: C₈H₁₃NO₃; MW: 171.19 g/mol ) is a critical

process-related impurity and synthetic intermediate associated with the development of

gabapentinoid drugs, specifically cyclopentyl analogs of Gabapentin (1-

(aminomethyl)cyclohexaneacetic acid).

In drug development, this compound typically arises during the synthesis of 1-

aminocyclopentaneacetic acid (a cycloleucine homolog) when formylating agents are present

or during specific work-up procedures involving formic acid. Its structural elucidation is

challenging due to the presence of amide rotamers, which complicate NMR spectra by

doubling signals, often leading to misinterpretation as a mixture of impurities.

This guide provides a definitive analytical framework for the identification, isolation, and

structural confirmation of this molecule, synthesizing mass spectrometry (HRMS), infrared

spectroscopy (IR), and nuclear magnetic resonance (NMR) data.
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Understanding the genesis of the molecule is the first step in elucidation. The compound is

formed via the N-formylation of the parent amino acid.
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Figure 1: Formation of 2-(1-Formamidocyclopentyl)acetic acid from its amino acid precursor.

Analytical Framework: Step-by-Step Elucidation
High-Resolution Mass Spectrometry (HRMS)
Objective: Establish the molecular formula and fragmentation pattern.

The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode. The fragmentation

pattern is characteristic of N-formyl amino acids, showing sequential loss of the acid side chain

and the formyl group.

Quantitative Data: MS Fragmentation Table
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Ion Identity m/z (Calc) m/z (Obs) Interpretation

[M+H]⁺ 172.0974 172.0970
Protonated Molecular

Ion

[M+Na]⁺ 194.0793 194.0790 Sodium Adduct

[M+H - H₂O]⁺ 154.0868 154.0865

Loss of water

(Cyclization/Dehydrati

on)

[M+H - CO]⁺ 144.1024 144.1020

Loss of Carbon

Monoxide (Formyl

group)

[M+H - HCOOH]⁺ 126.0919 126.0915
Loss of Formic Acid

(Amide cleavage)

C₅H₉⁺ 69.0704 69.0701

Cyclopentyl

carbocation (Base

Peak)

Infrared Spectroscopy (FT-IR)
Objective: Distinguish between the carboxylic acid and the amide functional groups.

Broad band (3300–2500 cm⁻¹): O-H stretch of carboxylic acid (overlapping with N-H stretch).

Strong Peak (1710–1730 cm⁻¹): C=O stretch of the carboxylic acid.

Strong Peak (1650–1670 cm⁻¹): C=O stretch of the amide (Amide I band).

Medium Peak (1530–1550 cm⁻¹): N-H bending (Amide II band).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the carbon skeleton and resolve rotameric complexity.

Expert Insight - Rotamerism: A critical feature of N-formyl derivatives is the restricted rotation

around the C-N amide bond. This results in the presence of two distinct conformers (cis and
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trans or E/Z) in solution at room temperature. In the NMR spectrum, this manifests as split

signals for the formyl proton, the amide proton, and adjacent carbons. Do not mistake this for a

50:50 impurity mixture.

¹H NMR Analysis (DMSO-d₆, 400 MHz)
The ratio of rotamers is typically ~80:20 or 70:30 depending on solvent polarity.

Position Proton Type
Chemical
Shift (δ
ppm)

Multiplicity Integral Assignment

-NH- Amide NH
8.20 (major) /

8.05 (minor)
Broad Singlet 1H

Exchangeabl

e with D₂O

-CHO Formyl H
8.02 (major) /

8.45 (minor)
Singlet (d) 1H

Diagnostic

Formyl Peak

-COOH Acid OH 12.10 Broad Singlet 1H
Carboxylic

Acid

-CH₂- Methylene
2.65 (major) /

2.48 (minor)
Singlet 2H

Alpha to

Carboxyl

Ring Cyclopentyl 1.50 – 2.10 Multiplets 8H
Ring protons

(C2-C5)

Key Diagnostic: The formyl proton appears as two distinct singlets (or doublets due to NH

coupling). The major rotamer typically has the formyl proton upfield (around 8.0 ppm)

compared to the minor rotamer (around 8.4-8.5 ppm).

¹³C NMR Analysis (DMSO-d₆, 100 MHz)
Carbon signals will also appear doubled for carbons near the amide nitrogen.

C=O (Acid): ~173.5 ppm

C=O (Formyl): ~160.5 ppm (major) / 163.8 ppm (minor)

C1 (Quaternary): ~60.5 ppm (Shifted downfield due to N-substitution)
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CH₂ (Side chain): ~42.0 ppm

Ring Carbons: 35.0, 23.5 ppm (Symmetry simplifies the ring signals, but C2/C5 may show

slight splitting due to rotamers).

Structural Logic & Elucidation Workflow
The following diagram illustrates the logical flow used to confirm the structure, ruling out

isomers like the O-formyl derivative.
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Figure 2: Logical decision tree for structural confirmation.

Experimental Protocols
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Protocol 5.1: Isolation via Preparative HPLC
Since this compound is highly polar (acidic), standard C18 retention is low.

Column: C18 Polar Embedded (e.g., Waters Atlantis T3), 5 µm, 19 x 150 mm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 0-5% B over 5 mins (isocratic hold to retain polar species), then 5-30% B over 15

mins.

Detection: UV at 210 nm (End absorption of amide/acid).

Protocol 5.2: NMR Sample Preparation
To clearly resolve rotamers:

Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

Run the spectrum at 298 K (Room Temp) to see distinct rotamers.

Variable Temperature (VT) Experiment: Heat the probe to 350 K. The split peaks should

coalesce into single sharp peaks, confirming the dynamic equilibrium of rotamers rather than

a physical mixture of two impurities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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